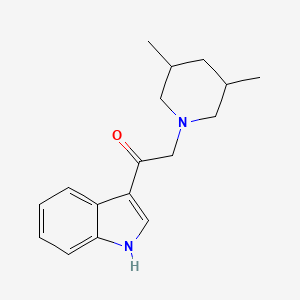
2,4,7-Trichloro-6,8-dinitroquinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,7-Trichloro-6,8-dinitroquinazoline is a derivative of quinazoline, a nitrogen-containing heterocyclic compound. . The compound this compound is characterized by the presence of three chlorine atoms and two nitro groups attached to the quinazoline ring, which imparts unique chemical and biological properties to the molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,7-Trichloro-6,8-dinitroquinazoline typically involves the nitration and chlorination of quinazoline derivatives. One common method includes the following steps:
Nitration: The introduction of nitro groups into the quinazoline ring can be achieved using a mixture of concentrated nitric acid and sulfuric acid. The reaction is usually carried out at low temperatures to control the rate of nitration and to prevent over-nitration.
Chlorination: The chlorination of the nitrated quinazoline derivative can be performed using thionyl chloride or phosphorus pentachloride. The reaction is typically conducted under reflux conditions to ensure complete chlorination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .
Análisis De Reacciones Químicas
Types of Reactions
2,4,7-Trichloro-6,8-dinitroquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common due to the presence of electron-withdrawing groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium thiolate can be used for nucleophilic substitution reactions. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or dimethylformamide.
Reduction: Catalytic hydrogenation using palladium on carbon or reduction with sodium borohydride in the presence of a suitable solvent.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used, although these reactions are less frequently employed.
Major Products
Substitution: The major products are the substituted quinazoline derivatives with various functional groups replacing the chlorine atoms.
Reduction: The primary products are the corresponding aminoquinazoline derivatives.
Oxidation: The products depend on the specific oxidizing agent and conditions used, but may include quinazoline derivatives with additional oxygen-containing functional groups.
Aplicaciones Científicas De Investigación
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Mecanismo De Acción
The mechanism of action of 2,4,7-Trichloro-6,8-dinitroquinazoline is primarily related to its ability to interact with biological molecules and pathways. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, the nitro groups in the compound can undergo redox reactions, generating reactive oxygen species that can induce oxidative stress in cells. Additionally, the chlorine atoms can participate in halogen bonding interactions, further modulating the compound’s biological activity .
Comparación Con Compuestos Similares
2,4,7-Trichloro-6,8-dinitroquinazoline can be compared with other quinazoline derivatives to highlight its unique properties:
2,4,6-Trichloroquinazoline: Lacks the nitro groups, resulting in different chemical reactivity and biological activity.
6,8-Dinitroquinazoline: Lacks the chlorine atoms, which affects its overall stability and reactivity.
2,4,7-Trichloroquinazoline: Similar in structure but without the nitro groups, leading to different applications and biological effects.
The presence of both chlorine and nitro groups in this compound imparts unique chemical properties, making it a valuable compound for various scientific and industrial applications .
Propiedades
Número CAS |
111218-88-3 |
|---|---|
Fórmula molecular |
C8HCl3N4O4 |
Peso molecular |
323.5 g/mol |
Nombre IUPAC |
2,4,7-trichloro-6,8-dinitroquinazoline |
InChI |
InChI=1S/C8HCl3N4O4/c9-4-3(14(16)17)1-2-5(6(4)15(18)19)12-8(11)13-7(2)10/h1H |
Clave InChI |
PYJPMZNPMFMONE-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C(=C(C(=C1[N+](=O)[O-])Cl)[N+](=O)[O-])N=C(N=C2Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2R)-2-Fluoro-3-({[(2-methyl-2-propanyl)oxy]carbonyl}amino)propyl methanesulfonate](/img/structure/B14136564.png)

![2,6-bis{4-[(E)-phenyldiazenyl]phenyl}pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B14136574.png)
![Bis[2-(4-methylbenzene-1-sulfonyl)-1-phenylethyl]diselane](/img/structure/B14136580.png)
![{2-[Di(propan-2-yl)amino]ethyl}(triphenyl)phosphanium](/img/structure/B14136581.png)

![7-[(E,6R)-6-hydroxy-7-methoxy-3,7-dimethyloct-2-enoxy]chromen-2-one](/img/structure/B14136602.png)

![Bicyclo[4.4.1]undeca-1,5,8-triene](/img/structure/B14136613.png)




